molecular formula C27H29ClN2O4 B12009426 N'-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide CAS No. 767305-55-5

N'-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide

Katalognummer: B12009426
CAS-Nummer: 767305-55-5
Molekulargewicht: 481.0 g/mol
InChI-Schlüssel: ORRYDWXBCYDLSK-MUFRIFMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the benzylidene intermediate, followed by the introduction of the ethoxy and isopropylphenoxy groups through various chemical reactions. Common reagents used in these reactions include chlorobenzyl chloride, ethoxybenzaldehyde, and isopropylphenol. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to N’-(4-((4-CL-Benzyl)oxy)3-ethoxybenzylidene)2-(4-isopropylphenoxy)acetohydrazide include:

Uniqueness

The presence of the isopropylphenoxy group, in particular, may enhance its biological activity and selectivity compared to similar compounds .

Eigenschaften

CAS-Nummer

767305-55-5

Molekularformel

C27H29ClN2O4

Molekulargewicht

481.0 g/mol

IUPAC-Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C27H29ClN2O4/c1-4-32-26-15-21(7-14-25(26)34-17-20-5-10-23(28)11-6-20)16-29-30-27(31)18-33-24-12-8-22(9-13-24)19(2)3/h5-16,19H,4,17-18H2,1-3H3,(H,30,31)/b29-16+

InChI-Schlüssel

ORRYDWXBCYDLSK-MUFRIFMGSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)C)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.